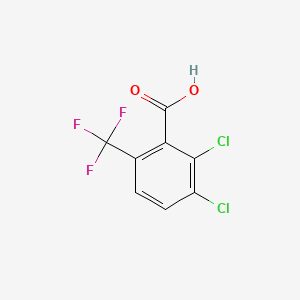

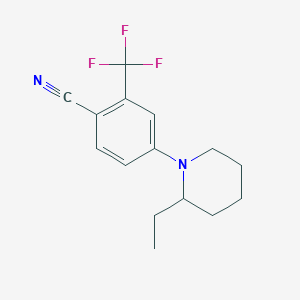

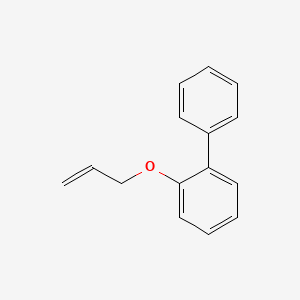

![molecular formula C7H4ClN3O3 B1314616 4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 463315-69-7](/img/structure/B1314616.png)

4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

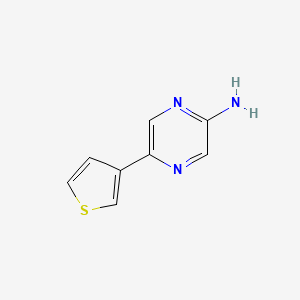

The compound “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring (a five-member ring with two non-adjacent nitrogen atoms). The benzimidazole ring system has a planar geometry and is aromatic, similar to benzene .

Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . The specific synthesis of “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” would likely involve the introduction of the chloro and nitro groups in subsequent steps .Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic. The presence of the nitro group (-NO2) and the chloro group (-Cl) on the benzene ring of the benzimidazole will have an impact on the electronic properties of the molecule. The nitro group is a strong electron-withdrawing group, while the chloro group is a weak electron-withdrawing group .Chemical Reactions Analysis

Benzimidazoles, including “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one”, can undergo a variety of chemical reactions. The presence of the nitro and chloro groups on the benzene ring can influence the reactivity of the molecule. For example, the nitro group can be reduced to an amino group, and the chloro group can be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one” would depend on the specific structure of the compound. Benzimidazoles are generally stable compounds. The presence of the nitro group might make the compound more reactive .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Researchers have developed synthetic pathways for benzimidazole derivatives, exploring their antimicrobial, antifungal, and potential pharmacological properties. For example, benzylidenehydrazinyl imidazoles and their derivatives have shown excellent antibacterial and antifungal activities due to their molecular properties, including hydrophobicity and bioactivity scores. The nitro substituted imidazolyl azetidinones and triazoles, in particular, exhibited significant activity against B. subtilis and A. niger, highlighting their potential in antimicrobial therapy (Rekha, Nagarjuna, Padmaja, & Padmavathi, 2019).

Chemical Structure and Properties

The study of halogen bonding in imidazole derivatives, including variations with nitro groups, provides insight into their crystal packing and molecular interactions. These studies reveal the significance of specific halogen bond modes and their role in the structural formation, enhancing our understanding of molecular design and the potential for creating new materials with desired properties (Kubicki & Wagner, 2007).

Electrochemical and Electronic Applications

Benzimidazole derivatives, including those with nitro groups, have been explored for their electrochemical and electronic properties. For instance, oligo nitrobenzimidazoles have shown promising applications in diode technology due to their electrical conductivity and thermal stability. These materials offer potential for advancements in electronic devices, highlighting the versatility of benzimidazole derivatives in technological applications (Anand, Muthusamy, & Kannapiran, 2018).

Advanced Material Synthesis

The development of methodologies for synthesizing complex benzimidazole derivatives, such as benzo[4,5]imidazo[1,2-a]quinazoline and imidazo[1,2-a]quinazoline derivatives, underscores the compound's role in creating new materials with potential applications in fluorescence and other advanced functionalities. These synthetic approaches enable the production of materials with specific properties, suitable for a range of scientific and industrial applications (Fang et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-6-nitro-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c8-4-1-3(11(13)14)2-5-6(4)10-7(12)9-5/h1-2H,(H2,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBOQUPQKHBUPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=O)N2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1314543.png)